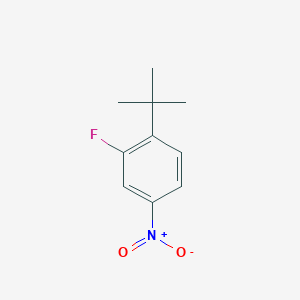

1-Tert-butyl-2-fluoro-4-nitrobenzene

説明

Chemical Structure: 1-Tert-butyl-2-fluoro-4-nitrobenzene (CAS 489-18-9) is a substituted benzene derivative featuring a tert-butyl group at position 1, a fluorine atom at position 2, and a nitro group at position 2. Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol . The tert-butyl group contributes steric bulk, while the fluorine and nitro groups introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Applications: This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its fluorinated structure may enhance bioavailability and metabolic stability in drug candidates .

特性

IUPAC Name |

1-tert-butyl-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVHMXGBLEHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

1-Tert-butyl-2-fluoro-4-nitrobenzene is an organic compound that primarily targets the benzylic position in chemical reactions. The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions.

Mode of Action

The compound interacts with its targets through a variety of reactions, including free radical bromination, nucleophilic substitution, and oxidation. The benzylic hydrogen is removed in these reactions, resulting in a smaller energy gain and thus requiring less energy than removing a ring hydrogen.

Biochemical Pathways

It’s known that the compound can participate in various organic synthesis reactions as a substrate and intermediate.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. As an intermediate in organic synthesis, it can contribute to the formation of various other compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is a combustible substance and should be kept away from fire sources and oxidizing agents. Additionally, it should be handled and stored properly to avoid environmental contamination.

生化学分析

Biochemical Properties

1-Tert-butyl-2-fluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and as an intermediate in the production of other chemical compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of reactive intermediates that can further participate in biochemical reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the specific context of the biochemical reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering their ability to regulate transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and toxicological effects. Studies have shown that high doses of this compound can cause oxidative stress, liver damage, and alterations in blood chemistry. These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play crucial roles in its detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules.

生物活性

1-Tert-butyl-2-fluoro-4-nitrobenzene is an organic compound that has garnered attention for its biological activity, particularly in relation to its interactions with various biological macromolecules. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12FNO2

- Molecular Weight : 197.21 g/mol

- Functional Groups : The compound features a tert-butyl group, a fluorine atom, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound can modulate enzyme activity, leading to the formation of reactive intermediates that participate in various biochemical processes.

Interaction with Cytochrome P450

Research indicates that this compound can affect the oxidative metabolism of substrates by binding to cytochrome P450 enzymes. This interaction can lead to altered gene expression patterns through modulation of transcription factors, impacting cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on CFTR Potentiation : In a study involving human bronchial epithelial (HBE) cells from cystic fibrosis patients, this compound was shown to enhance CFTR function. The compound increased chloride secretion in HBE cells with specific mutations (F508del and G551D), demonstrating its potential therapeutic application in cystic fibrosis treatment .

- Enzyme Interaction Studies : Interaction studies have highlighted the compound's ability to bind with various enzymes, affecting their activity. For instance, it has been observed to alter the activity of certain phosphatases and kinases involved in signaling pathways, which are critical for cell growth and differentiation .

Data Table: Biological Activity Overview

類似化合物との比較

Substituent Effects and Physical Properties

The table below compares key attributes of 1-tert-butyl-2-fluoro-4-nitrobenzene with analogous compounds:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound significantly increases steric hindrance compared to smaller substituents (e.g., methyl or methoxy in other analogs) .

- This contrasts with methoxy groups, which are electron-donating .

- Solubility: The nitro group reduces solubility in nonpolar solvents, but the tert-butyl group may counterbalance this by increasing hydrophobicity .

Stability and Reactivity

- Thermal Stability : The nitro group in this compound may render it sensitive to decomposition under high heat, a common issue with nitroaromatics. The tert-butyl group could mitigate this by sterically protecting reactive sites .

- Chemical Reactivity : Fluorine’s electronegativity enhances electrophilic substitution at meta positions, whereas bromine in analogs like tert-butyl 4-bromo-2-fluorobenzoate facilitates nucleophilic aromatic substitution .

Research Findings and Limitations

- Yield Challenges : Fluorination and nitration steps are often low-yielding (e.g., 30% for fluorinated alkyne derivatives ), highlighting the need for optimized catalytic systems.

- Toxicity Concerns : Nitro groups in these compounds may pose mutagenic risks, necessitating careful handling in industrial settings .

準備方法

Direct Nitration of Tert-Butylbenzene Derivatives

Method Overview:

This approach involves nitrating a tert-butyl-substituted benzene derivative under controlled conditions to selectively introduce a nitro group at the desired position. The nitration typically employs a mixture of nitric acid and sulfuric acid, with reaction parameters optimized to favor mono-nitration and regioselectivity.

- A method described in a patent involves nitration of 5-tert-butylphenol using nitric acid in acetic acid, yielding 4-tert-butyl-2-nitrophenol with high yield and purity. The nitration occurs predominantly at the position ortho to the tert-butyl group due to its activating effect.

- In a typical procedure, nitration is performed at 0°C with nitric acid, followed by work-up and purification via chromatography.

Reaction Conditions & Data Table:

| Step | Reagents & Conditions | Product Yield | Purity | Notes |

|---|---|---|---|---|

| 1 | Tert-butylphenol + HNO₃ in acetic acid, 0°C, 15 min | 25% | High | Regioselective nitration at ortho position |

| 2 | Work-up, chromatography | — | — | Purification of 4-tert-butyl-2-nitrophenol |

Multi-step Synthesis via Aromatic Nucleophilic Substitution

Method Overview:

This route involves initial halogenation, followed by nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom at the ortho position relative to the nitro group.

- A documented synthesis involves preparing a fluorinated nitrobenzene via nucleophilic substitution of a suitable halogenated precursor using fluoride sources under mild conditions.

- For example, starting from 2-bromo-4-chlorophenol, fluorination with potassium fluoride in polar aprotic solvents yields the desired fluorinated intermediate, which then undergoes nitration.

Reaction Conditions & Data Table:

| Step | Reagents & Conditions | Product Yield | Purity | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-4-chlorophenol + KF in DMSO, 80°C | 70-80% | Moderate | Fluorination at the position ortho to hydroxyl group |

| 2 | Nitration with HNO₃/H₂SO₄ at 0°C | 60-70% | High | Introduction of nitro group at meta position to fluorine |

Summary of Key Preparation Parameters

| Method Type | Starting Material | Nitration/Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct nitration | Tert-butylbenzene derivatives | HNO₃, H₂SO₄ | 0°C to RT | 25-90 | Selective ortho nitration, purification via chromatography |

| Nucleophilic substitution | Halogenated benzenes + fluorides | KF, DMSO, microwave or reflux | 80°C+ | 60-80 | Fluorination followed by nitration |

| Commercial precursor nitration | Tert-butyl-2-fluorobenzoate | H₂O₂, K₂CO₃, acetonitrile | RT | 90 | Ester hydrolysis and subsequent functionalization |

Q & A

Q. Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-nitration |

| Solvent | H₂SO₄/DCM | Enhances EAS selectivity |

| Catalyst | H₂SO₄ | Critical for nitronium ion generation |

Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C). The fluorine atom deshields adjacent protons, splitting aromatic signals into distinct doublets (J ≈ 8–10 Hz) .

- IR Spectroscopy : Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 226.1 (calculated) with fragmentation patterns (e.g., loss of NO₂ or tert-butyl groups) validates the structure .

Advanced: How do competing electronic effects (tert-butyl vs. nitro/fluoro groups) influence regioselectivity in derivatization reactions?

Answer:

The tert-butyl group is a strong electron-donating group (EDG) via hyperconjugation, while nitro and fluorine are electron-withdrawing groups (EWGs). This creates a meta-directing effect for electrophiles:

- Nitro Group : Directs incoming electrophiles to the ortho position relative to itself, but steric hindrance from tert-butyl limits accessibility.

- Fluorine : Ortho/para-directing but deactivates the ring, favoring reactions at the less hindered meta position relative to tert-butyl.

Case Study : Bromination with Br₂/FeBr₃ occurs predominantly at the meta position to fluorine, as predicted by computational modeling (DFT studies) .

Advanced: What strategies resolve contradictions in reported reaction yields for nitro-group reductions in similar compounds?

Answer:

Discrepancies often arise from competing reduction pathways (e.g., nitro to amine vs. nitroso intermediates). Methodological solutions include:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (20–50 psi) with ethanol as solvent. Monitor reaction progress via TLC to halt at the amine stage .

- Chemoselective Reducing Agents : NaBH₄/CuCl₂ selectively reduces nitro to hydroxylamine intermediates, avoiding over-reduction .

- In Situ Monitoring : Real-time IR or Raman spectroscopy detects intermediate species, enabling precise control .

Basic: What are the environmental and safety considerations for handling this compound?

Answer:

- Toxicity : Acute toxicity data (LD₅₀) in rodents indicates moderate oral toxicity (300–500 mg/kg). Use PPE (gloves, goggles) and work in a fume hood .

- Environmental Impact : Nitroaromatics are persistent in soil. Remediation methods include photocatalytic degradation (TiO₂/UV) or microbial degradation using Pseudomonas spp. .

Advanced: How can computational chemistry predict reactivity trends in this compound derivatives?

Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbon para to fluorine has higher electrophilicity, making it prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Advanced: What role does this compound play in medicinal chemistry or materials science research?

Answer:

- Drug Discovery : Serves as a precursor for kinase inhibitors, where the nitro group is reduced to an amine for hydrogen bonding with ATP-binding pockets .

- Materials Science : Nitroaromatics are used in liquid crystals or explosives. The tert-butyl group enhances thermal stability, while fluorine improves solubility in polymer matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。